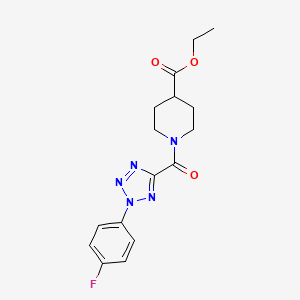

ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tetrazole and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 4-fluorophenyl tetrazole.

-

Coupling with Piperidine: : The tetrazole derivative is then coupled with a piperidine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

-

Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound

Activité Biologique

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN6O3, with a molecular weight of approximately 348.34 g/mol. The compound features a piperidine ring, a tetrazole moiety, and a fluorophenyl group, which contribute to its biological properties.

Anticancer Potential

Research has indicated that derivatives of tetrazole compounds exhibit notable anticancer activity. For instance, a study on related tetrazole compounds demonstrated their ability to destabilize microtubules, leading to significant growth inhibition in various cancer cell lines including SGC-7901, A549, and HeLa cells. The most active compound in that study showed half-maximal inhibitory concentration (IC50) values ranging from 0.090 to 0.650 µM against these cell lines .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 6-31 | SGC-7901 | 0.090 ± 0.008 |

| Compound 6-31 | A549 | 0.650 ± 0.017 |

| Compound 6-31 | HeLa | 0.268 ± 0.012 |

These findings suggest that this compound could potentially act as a microtubule inhibitor, disrupting cancer cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of related piperidine derivatives. For example, compounds similar to this compound have shown efficacy in lowering blood pressure in animal models without causing reflex tachycardia, which is often associated with traditional calcium channel blockers . This suggests potential therapeutic applications in hypertension management.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- Microtubule Destabilization : The tetrazole moiety appears to play a crucial role in binding to tubulin, leading to microtubule disorganization.

- Calcium Channel Modulation : Related compounds have demonstrated the ability to inhibit T-type calcium channels, providing a pathway for cardiovascular effects without common side effects associated with L-type calcium channel blockers.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within this chemical class:

- Synthesis Studies : The synthesis of this compound has been achieved through various methodologies including microwave-assisted reactions that enhance yield and efficiency .

- Pharmacological Evaluations : In vivo studies have shown promising results in terms of both anticancer activity and cardiovascular effects, indicating that these compounds may offer dual therapeutic benefits.

Propriétés

IUPAC Name |

ethyl 1-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-2-25-16(24)11-7-9-21(10-8-11)15(23)14-18-20-22(19-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMJADCCCMUWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.